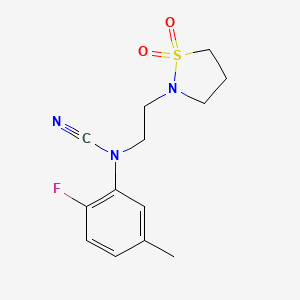
2-(1,1-Dioxo-1,2-thiazolidin-2-yl)ethyl-(2-fluoro-5-methylphenyl)cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1-Dioxo-1,2-thiazolidin-2-yl)ethyl-(2-fluoro-5-methylphenyl)cyanamide is a complex organic compound that features a thiazolidine ring, a fluorinated aromatic ring, and a cyanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)ethyl-(2-fluoro-5-methylphenyl)cyanamide typically involves the formation of the thiazolidine ring followed by the introduction of the fluorinated aromatic ring and the cyanamide group. Common synthetic routes include:
Formation of Thiazolidine Ring: This can be achieved through the reaction of thioglycolic acid with an appropriate amine under acidic conditions.
Introduction of Fluorinated Aromatic Ring: This step involves the coupling of the thiazolidine intermediate with a fluorinated aromatic compound using a palladium-catalyzed cross-coupling reaction.
Addition of Cyanamide Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Dioxo-1,2-thiazolidin-2-yl)ethyl-(2-fluoro-5-methylphenyl)cyanamide can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyanamide group can be reduced to form primary amines.
Substitution: The fluorinated aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(1,1-Dioxo-1,2-thiazolidin-2-yl)ethyl-(2-fluoro-5-methylphenyl)cyanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, antiviral, or anticancer properties.
Materials Science: The compound can be used in the synthesis of advanced materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)ethyl-(2-fluoro-5-methylphenyl)cyanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazolidine ring and cyanamide group can form hydrogen bonds or covalent bonds with target proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetic acid: Similar thiazolidine ring structure but with an acetic acid group instead of a fluorinated aromatic ring and cyanamide group.
2,4-Disubstituted Thiazoles: Compounds with a thiazole ring and various substituents, exhibiting diverse biological activities.
Uniqueness
2-(1,1-Dioxo-1,2-thiazolidin-2-yl)ethyl-(2-fluoro-5-methylphenyl)cyanamide is unique due to the combination of its thiazolidine ring, fluorinated aromatic ring, and cyanamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl-(2-fluoro-5-methylphenyl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O2S/c1-11-3-4-12(14)13(9-11)16(10-15)6-7-17-5-2-8-20(17,18)19/h3-4,9H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGPDVMGQAJLOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N(CCN2CCCS2(=O)=O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














